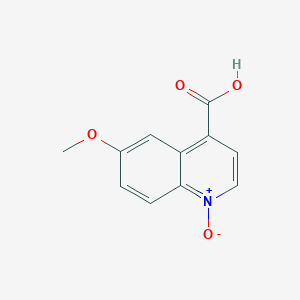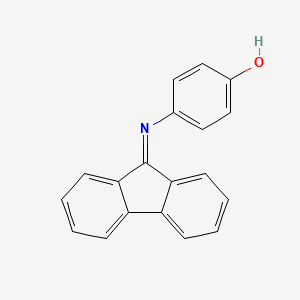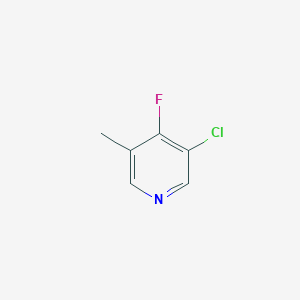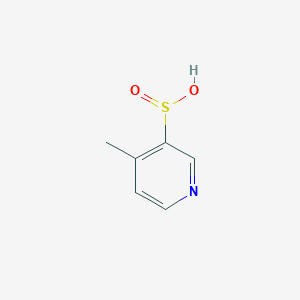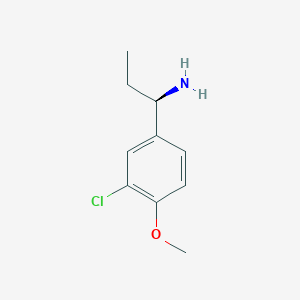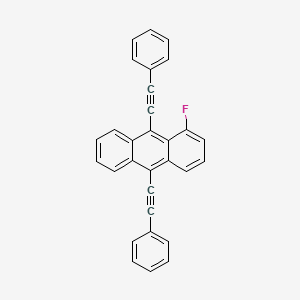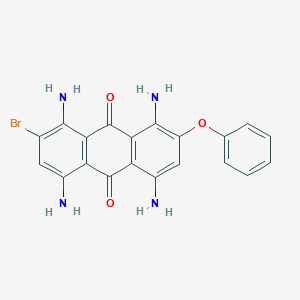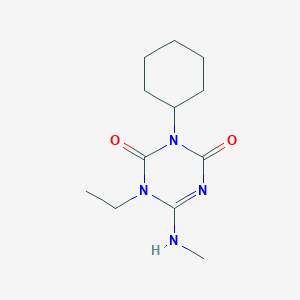
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of triazines. Triazines are nitrogen-containing heterocycles that are widely studied for their diverse chemical properties and applications. This particular compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a methylamino group attached to the triazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of appropriate amines with aldehydes or ketones. One common method is the reaction of cyclohexylamine, ethylamine, and methylamine with cyanuric chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in the production of melamine resins.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used as a precursor in the synthesis of reactive dyes and herbicides.
RDX (1,3,5-trinitro-1,3,5-triazine): An explosive compound with a similar triazine core.
Uniqueness
3-Cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
51235-98-4 |
|---|---|
Molecular Formula |
C12H20N4O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-cyclohexyl-1-ethyl-6-(methylamino)-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C12H20N4O2/c1-3-15-10(13-2)14-11(17)16(12(15)18)9-7-5-4-6-8-9/h9H,3-8H2,1-2H3,(H,13,14,17) |
InChI Key |
OWDLSDUMEOWPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=O)N(C1=O)C2CCCCC2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


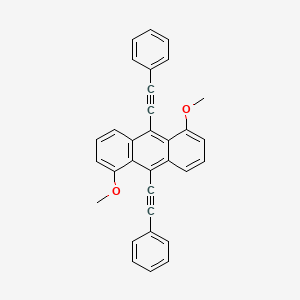
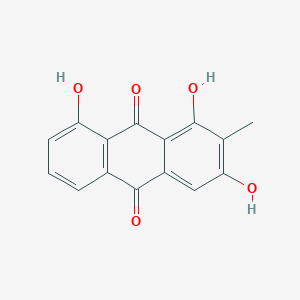
![1-Amino-2-[(phenylimino)methyl]anthraquinone](/img/structure/B13128481.png)
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
